Cas no 2411310-12-6 (2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide)

2-Chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 3-fluoropyridine moiety via a methylene bridge, with a chloroacetamide functional group. This structure imparts potential reactivity for further derivatization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both fluorine and chlorine atoms enhances its electrophilic properties, facilitating nucleophilic substitution reactions. The thiadiazole and pyridine rings contribute to its stability and potential bioactivity, suggesting utility in the development of biologically active molecules. Its well-defined molecular architecture allows for precise modifications in drug discovery and material science applications.
2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide structure
2411310-12-6 structure
商品名:2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide
CAS番号:2411310-12-6
MF:C10H8ClFN4OS
メガワット:286.713122367859
CID:5681569
PubChem ID:146094716

2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2411310-12-6
    • EN300-26602031
    • 2-chloro-N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}acetamide
    • 2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide
    • インチ: 1S/C10H8ClFN4OS/c11-3-8(17)14-5-9-15-16-10(18-9)6-1-2-13-4-7(6)12/h1-2,4H,3,5H2,(H,14,17)
    • InChIKey: JBSHWIHTFCROKL-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NCC1=NN=C(C2C=CN=CC=2F)S1)=O

計算された属性

  • せいみつぶんしりょう: 286.0091379g/mol
  • どういたいしつりょう: 286.0091379g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 96Ų

2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26602031-1.0g
2-chloro-N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}acetamide
2411310-12-6 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26602031-1g
2-chloro-N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}acetamide
2411310-12-6 90%
1g
$0.0 2023-09-13

2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide 関連文献

2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamideに関する追加情報

Compound CAS No. 2411310-12-6: 2-Chloro-N-{5-(3-Fluoropyridin-4-yl)-1,3,4-Thiadiazol-2-ylmethyl}Acetamide

The compound with CAS No. 2411310-12-6, known as 2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery and development, particularly in the context of targeted therapies and biomedical research.

The molecular structure of this compound is characterized by a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This ring system is known for its stability and versatility in chemical reactions. The presence of a fluoropyridine group further enhances the compound's electronic properties, making it suitable for applications in electronic materials and sensor technologies. Additionally, the chloroacetamide moiety contributes to the compound's reactivity and bioavailability, making it a valuable intermediate in organic synthesis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of multicomponent reactions and catalytic processes. Researchers have explored various routes to optimize the yield and purity of the compound, ensuring its scalability for industrial applications. The use of green chemistry principles has also been emphasized to minimize environmental impact during the synthesis process.

In terms of biological activity, this compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against a range of bacterial and fungal strains. Its ability to inhibit key enzymes involved in microbial metabolism makes it a promising candidate for the development of new antibiotics. Furthermore, preliminary studies suggest that the compound may exhibit anti-inflammatory properties, opening avenues for its application in treating inflammatory diseases.

The integration of computational chemistry tools has significantly enhanced our understanding of this compound's properties. Advanced molecular modeling techniques have provided insights into its binding affinity with target proteins and its potential for drug delivery systems. These findings have been corroborated by experimental studies, reinforcing the compound's suitability for therapeutic applications.

From an environmental perspective, the degradation pathways of this compound have been investigated to assess its impact on ecosystems. Research indicates that under certain conditions, the compound undergoes rapid biodegradation, reducing its persistence in the environment. This information is crucial for ensuring sustainable practices during its production and use.

Looking ahead, the versatility of this compound presents numerous opportunities for further research and development. Its application in nanotechnology, material science, and biotechnology is currently being explored by researchers worldwide. Collaborative efforts between academia and industry are expected to drive innovation and unlock new potentials for this intriguing molecule.

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